2-[(6-Chloro-2-phenyl-4-quinazolinyl)sulfanyl]-N-isopropylacetamide
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Overview
Description
2-[(6-Chloro-2-phenyl-4-quinazolinyl)sulfanyl]-N-isopropylacetamide is a synthetic organic compound belonging to the quinazoline family. This compound is characterized by its unique structure, which includes a quinazoline core substituted with a chloro and phenyl group, and a sulfanyl-linked isopropylacetamide moiety. Quinazoline derivatives are known for their diverse biological activities, making them significant in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(6-Chloro-2-phenyl-4-quinazolinyl)sulfanyl]-N-isopropylacetamide typically involves multiple steps, starting with the preparation of the quinazoline core. One common method involves the amidation and cyclization of 2-aminobenzoic acid derivatives. The process includes:
Amidation: Coupling 2-aminobenzoic acid derivatives with the appropriate acid chloride to form substituted anthranilates.
Cyclization: Treating the anthranilates with acetic anhydride under reflux to yield benzoxazin-4-ones.
Formation of Quinazoline Core: Treating benzoxazinones with ammonia solution to obtain quinazolinone derivatives.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[(6-Chloro-2-phenyl-4-quinazolinyl)sulfanyl]-N-isopropylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the quinazoline core to dihydroquinazoline derivatives.
Substitution: Electrophilic substitution reactions can introduce different substituents on the quinazoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution often involves reagents like halogens and nitrating agents.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted quinazoline derivatives.
Scientific Research Applications
2-[(6-Chloro-2-phenyl-4-quinazolinyl)sulfanyl]-N-isopropylacetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex quinazoline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(6-Chloro-2-phenyl-4-quinazolinyl)sulfanyl]-N-isopropylacetamide involves its interaction with specific molecular targets. The quinazoline core is known to interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 2-[(6-Chloro-2-phenyl-4-quinazolinyl)sulfanyl]-N-mesitylacetamide
- 2-[(6-Chloro-2-phenyl-4-quinazolinyl)sulfanyl]-N-(3-methylbutyl)acetamide
- 2-(6-chloro-4-phenyl-2-quinazolinyl)guanidine
Uniqueness
2-[(6-Chloro-2-phenyl-4-quinazolinyl)sulfanyl]-N-isopropylacetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its isopropylacetamide moiety differentiates it from other quinazoline derivatives, potentially leading to unique interactions with biological targets and distinct therapeutic effects.
Properties
Molecular Formula |
C19H18ClN3OS |
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Molecular Weight |
371.9 g/mol |
IUPAC Name |
2-(6-chloro-2-phenylquinazolin-4-yl)sulfanyl-N-propan-2-ylacetamide |
InChI |
InChI=1S/C19H18ClN3OS/c1-12(2)21-17(24)11-25-19-15-10-14(20)8-9-16(15)22-18(23-19)13-6-4-3-5-7-13/h3-10,12H,11H2,1-2H3,(H,21,24) |
InChI Key |
DMOJPDODIIVMGR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(=O)CSC1=NC(=NC2=C1C=C(C=C2)Cl)C3=CC=CC=C3 |
Origin of Product |
United States |
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